What are the properties of (4-Chlorophenylthio)acetone?
What are the properties of (4-Chlorophenylthio)acetone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetone, with the CAS number 25784-83-2, is a chemical compound belonging to the classes of ketones and halogenated benzenes.[1][2] Its structure incorporates a chlorophenylthio group attached to an acetone moiety. This guide provides a comprehensive overview of the known properties of (4-Chlorophenylthio)acetone, including its chemical and physical characteristics, a detailed synthesis protocol, and safety information. Currently, there is limited publicly available information regarding the specific biological activities and detailed spectral analysis of this compound, highlighting areas for future research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (4-Chlorophenylthio)acetone is presented in Table 1.
Table 1: Chemical and Physical Properties of (4-Chlorophenylthio)acetone
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClOS | [2] |
| Molecular Weight | 200.69 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Melting Point | 38-42 °C | [1] |
| CAS Number | 25784-83-2 | [2] |
| Purity | Typically ≥97% | [1] |
Synthesis
Experimental Protocol: Synthesis of (4-Chlorophenylthio)acetone
A common method for the synthesis of (4-Chlorophenylthio)acetone involves the reaction of 4-chlorothiophenol with chloroacetone.
Materials:
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4-chlorothiophenol
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Chloroacetone
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Sodium hydroxide (NaOH)
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Water
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Ether
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Magnesium sulfate (MgSO₄)
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Pentane
Procedure:
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A solution of 4-chlorothiophenol (e.g., 47.1 g, 0.326 mole) is prepared in an aqueous solution of sodium hydroxide (e.g., 14.3 g, 0.358 mole in 750 ml water).
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The solution is stirred, and freshly distilled chloroacetone (e.g., 28.5 ml, 0.358 mole) is added dropwise over a period of 20 minutes.
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The resulting mixture is stirred for an additional 30 minutes at room temperature.
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The mixture is then extracted with ether (e.g., 3 x 200 ml).
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The combined organic extracts are washed with a 2% sodium hydroxide solution (e.g., 2 x 200 ml) and then with water (e.g., 2 x 200 ml).
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The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).
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The solvent is evaporated to yield the crude product as a pale yellow solid.
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For further purification, the solid can be recrystallized from pentane to obtain a colorless crystalline solid.
Synthesis Workflow
Caption: Synthesis workflow for (4-Chlorophenylthio)acetone.
Spectral Data
Biological Activity and Mechanism of Action
There is currently a lack of specific studies on the biological activity and mechanism of action of (4-Chlorophenylthio)acetone. Research into the potential antimicrobial, cytotoxic, or other pharmacological properties of this compound is warranted.
Safety Information
(4-Chlorophenylthio)acetone is classified as a hazardous substance. The available safety data is summarized in Table 2.
Table 2: Hazard and Safety Information for (4-Chlorophenylthio)acetone
| Category | Information | Reference(s) |
| Signal Word | Danger | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of soap and water.), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.) | [1] |
| Target Organs | Respiratory system | [1] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
Logical Structure of the Technical Guide
Caption: Logical structure of this technical guide.
Conclusion and Future Directions
(4-Chlorophenylthio)acetone is a readily synthesizable compound with defined chemical and physical properties. However, a significant gap exists in the scientific literature regarding its biological effects and detailed spectroscopic characterization. Future research should focus on:
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Comprehensive Spectral Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data to provide a complete structural characterization.
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Biological Screening: Evaluation of its potential as an antimicrobial, antifungal, or cytotoxic agent.
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Mechanism of Action Studies: If biological activity is identified, further investigation into its molecular targets and signaling pathways will be crucial for any potential therapeutic development.
This technical guide serves as a foundational resource for researchers interested in (4-Chlorophenylthio)acetone and aims to stimulate further investigation into its properties and potential applications.

